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Compound of Interest

Compound Name: 2-carboxypalmitoyl-CoA

Cat. No.: B15545840 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the structural analysis of 2-
carboxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism and a key regulator of

mitochondrial fatty acid oxidation. This document is intended for researchers, scientists, and

drug development professionals engaged in the study of metabolic pathways and the

development of therapeutics targeting these processes.

Introduction
2-Carboxypalmitoyl-CoA is a dicarboxylic acid derivative of palmitoyl-CoA. Its structure is

characterized by the presence of a carboxyl group at the second carbon of the palmitoyl chain,

in addition to the terminal carboxyl group esterified to coenzyme A. This modification has

significant implications for its chemical properties and biological activity, particularly its role as a

potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in

the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1,

2-carboxypalmitoyl-CoA plays a crucial role in regulating cellular energy metabolism.

Physicochemical Properties
The introduction of a second carboxyl group significantly alters the polarity and charge

distribution of the parent palmitoyl-CoA molecule. The predicted and known properties of 2-
carboxypalmitoyl-CoA and its parent compound are summarized in the table below for

comparison.
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Property Palmitoyl-CoA
2-Carboxypalmitoyl-CoA
(Predicted)

Molecular Formula C37H66N7O17P3S C38H66N7O19P3S

Molecular Weight 1005.95 g/mol 1049.95 g/mol

Charge at pH 7.4 -4 -5

Solubility Soluble in aqueous solutions
Expected to have higher

aqueous solubility

Synthesis of 2-Carboxypalmitoyl-CoA
The synthesis of 2-carboxypalmitoyl-CoA can be achieved through a chemo-enzymatic

approach, adapting established methods for the synthesis of dicarboxylic acid CoA esters. A

plausible synthetic route is outlined below.

2-Carboxypalmitic acid Activation
(e.g., with carbonyldiimidazole) Activated Intermediate

Thioesterification

Coenzyme A

2-Carboxypalmitoyl-CoA
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Caption: Synthetic pathway for 2-carboxypalmitoyl-CoA.

Experimental Protocol: Synthesis
Activation of 2-Carboxypalmitic Acid: Dissolve 2-carboxypalmitic acid in an appropriate

organic solvent (e.g., tetrahydrofuran). Add an activating agent, such as carbonyldiimidazole,

and stir at room temperature to form the acyl-imidazole intermediate.

Thioesterification: In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous

buffer (e.g., sodium bicarbonate). Add the activated 2-carboxypalmitic acid solution to the

Coenzyme A solution and stir.
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Purification: The resulting 2-carboxypalmitoyl-CoA can be purified using reverse-phase

high-performance liquid chromatography (HPLC).

Structural Elucidation
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is

essential for the definitive structural confirmation of 2-carboxypalmitoyl-CoA.

Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the

analysis of acyl-CoAs.

Sample Preparation: Extract the synthesized 2-carboxypalmitoyl-CoA from the reaction

mixture using a suitable solid-phase extraction method.

Chromatography: Separate the analyte using a C18 reverse-phase column with a gradient of

acetonitrile in an aqueous solution containing an ion-pairing agent.

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in

positive electrospray ionization mode. Monitor for the precursor ion and characteristic

fragment ions.

Parameter Expected Value

Precursor Ion [M-4H+5H] m/z 1050.3

Characteristic Fragment 1
m/z 551.1 (cleavage of the pyrophosphate

bond)

Characteristic Fragment 2 m/z 428.1 (adenosine diphosphate)

Characteristic Fragment 3 m/z 261.1 (phosphoadenosine)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

each atom in the molecule.
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Sample Preparation: Dissolve the purified 2-carboxypalmitoyl-CoA in a deuterated solvent

(e.g., D₂O).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Spectral Analysis: Assign the observed chemical shifts to the corresponding protons and

carbons in the molecule.

Nucleus Predicted Chemical Shift Range (ppm)

¹H (C2-H) 2.5 - 3.0

¹³C (C1=O) 170 - 180

¹³C (C2-COOH) 175 - 185

Interaction with Carnitine Palmitoyltransferase 1
(CPT1)
2-Carboxypalmitoyl-CoA is a known inhibitor of CPT1. Understanding the structural basis of

this interaction is crucial for the design of novel metabolic modulators.

Fatty Acid Oxidation

Long-Chain Fatty Acid CPT1 Mitochondrion β-Oxidation Energy (ATP)

2-Carboxypalmitoyl-CoA Inhibition
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Caption: Inhibition of CPT1 by 2-carboxypalmitoyl-CoA.

The binding of 2-carboxypalmatoyl-CoA to CPT1 is thought to occur at the active site, where it

competes with the natural substrate, palmitoyl-CoA. The additional carboxyl group likely forms

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15545840?utm_src=pdf-body
https://www.benchchem.com/product/b15545840?utm_src=pdf-body
https://www.benchchem.com/product/b15545840?utm_src=pdf-body-img
https://www.benchchem.com/product/b15545840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


strong ionic interactions with positively charged amino acid residues in the active site, leading

to potent inhibition. The structure of the regulatory domain of human CPT1 has been

determined by NMR (PDB ID: 2LE3), and a full-length model is available (AlphaFold DB:

P50416), providing a basis for molecular modeling studies to investigate this interaction in

detail.[1][2][3]

Conclusion
The structural analysis of 2-carboxypalmitoyl-CoA is fundamental to understanding its role in

metabolic regulation. The methodologies outlined in this guide, combining chemical synthesis

with advanced analytical techniques, provide a robust framework for researchers to investigate

this important molecule and its interactions. Such studies will be invaluable for the development

of new therapeutic strategies for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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